4-Cyclopropylpent-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylpent-2-ynoic acid is an organic compound with the molecular formula C8H10O2. It features a cyclopropyl group attached to a pent-2-ynoic acid backbone. This compound is notable for its unique structural characteristics, including a three-membered cyclopropyl ring and a triple bond, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylpent-2-ynoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with a suitable carboxylation reagent under controlled conditions. The reaction typically requires a catalyst, such as palladium, and proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylpent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alkanes .
Scientific Research Applications
4-Cyclopropylpent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropylpent-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylacetic acid
- Pent-2-ynoic acid
- Cyclopropylmethanol
Uniqueness
4-Cyclopropylpent-2-ynoic acid is unique due to its combination of a cyclopropyl ring and a triple bond, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-cyclopropylpent-2-ynoic acid |
InChI |
InChI=1S/C8H10O2/c1-6(7-3-4-7)2-5-8(9)10/h6-7H,3-4H2,1H3,(H,9,10) |
InChI Key |
HJAJDWXEXJBVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(=O)O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.